4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one
Description
This compound is a cyclopenta[d]pyrimidin-2-one derivative featuring a pyridin-3-ylmethyl substituent at position 1 and a 2-oxo-2-(pyrrolidin-1-yl)ethylsulfanyl group at position 4. The fused cyclopentane ring introduces conformational rigidity, while the pyrimidin-2-one core is a pharmacophoric motif associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Though direct synthesis data are unavailable in the provided evidence, analogous methods (e.g., thiourea-mediated cyclization, as in ) could theoretically apply . Computational studies on similar compounds suggest favorable drug-like properties, such as moderate molecular weight (~400–450 Da) and logP values (~2–4), aligning with Lipinski’s rules .
Properties
IUPAC Name |
4-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2S/c24-17(22-9-1-2-10-22)13-26-18-15-6-3-7-16(15)23(19(25)21-18)12-14-5-4-8-20-11-14/h4-5,8,11H,1-3,6-7,9-10,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPMTJWZCRZVFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step organic synthesisThe final step involves the cyclization to form the cyclopenta[d]pyrimidin-2-one core .
Industrial Production Methods
This includes the use of efficient catalysts, high-yield reactions, and scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the pyrrolidinone ring can yield pyrrolidine derivatives .
Scientific Research Applications
4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact mechanism depends on the specific application and the biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous derivatives:
Key Structural and Functional Comparisons:
- Core Flexibility: The cyclopenta[d]pyrimidin-2-one core of the target compound offers greater rigidity compared to the chromeno-pyrimidine in , which may enhance target selectivity but reduce metabolic stability .
- Substituent Effects :
- The pyrrolidin-1-yl group in the target compound and derivatives improves lipophilicity, favoring blood-brain barrier penetration. However, the tert-butyldimethylsilyl group in ’s Entry 179 introduces steric hindrance, likely reducing binding efficiency .
- The pyridin-3-ylmethyl substituent in the target compound may facilitate hydrogen bonding compared to the benzyl or ethoxybenzyl groups in analogs .
- Bioavailability: ’s chromeno-pyrimidine derivative demonstrates good oral bioavailability due to balanced logP and molecular weight.
Pharmacological Implications:
Biological Activity
The compound 4-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including anticancer and antimicrobial properties, as well as relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 398.48 g/mol. The structure features a cyclopenta[d]pyrimidine core substituted with a pyridinylmethyl group and a pyrrolidine-derived sulfanyl moiety.
| Property | Value |
|---|---|
| Molecular Formula | C20H22N4O2S |
| Molecular Weight | 398.48 g/mol |
| IUPAC Name | This compound |
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound using various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxic effects against A549 human lung adenocarcinoma cells. The compound exhibited an IC50 value comparable to standard chemotherapeutics like cisplatin, indicating its potential as an effective anticancer agent.
Case Study:
In a study published in Molecules, researchers evaluated the compound's effects on A549 cells by exposing them to varying concentrations (10 µM to 100 µM) for 24 hours. The MTT assay results showed that the compound induced apoptosis in a dose-dependent manner, with morphological changes observed under microscopy suggesting cell death through apoptosis rather than necrosis .
Antimicrobial Activity
The antimicrobial efficacy of the compound was assessed against several multidrug-resistant bacterial strains. It displayed notable activity against Klebsiella pneumoniae and Escherichia coli, both significant pathogens in clinical settings.
Research Findings:
A study highlighted that the compound effectively inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 50 µg/mL. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis .
The biological activities of the compound can be attributed to its ability to interact with specific molecular targets within cancerous and microbial cells. It is hypothesized that the pyrrolidine moiety enhances permeability across cellular membranes, facilitating greater bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
